molecular formula C17H12ClF3N2O B12432778 2-chloro-N-{2-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-isoindol-1-ylidene}acetamide

2-chloro-N-{2-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-isoindol-1-ylidene}acetamide

Cat. No.: B12432778
M. Wt: 352.7 g/mol
InChI Key: MOWUIEGIHKBFBV-UHFFFAOYSA-N
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Description

2-chloro-N-{2-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-isoindol-1-ylidene}acetamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a chloro group, and an isoindoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{2-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-isoindol-1-ylidene}acetamide typically involves the following steps:

    Formation of the Isoindoline Moiety: The isoindoline core can be synthesized through a cyclization reaction involving an appropriate precursor, such as a phthalimide derivative.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent, such as trifluoromethyl iodide.

    Chlorination: The chloro group can be introduced through a halogenation reaction using a chlorinating agent, such as thionyl chloride.

    Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction using an appropriate amine and acetic anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoindoline moiety, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized isoindoline derivatives.

    Reduction: Amino derivatives of the acetamide moiety.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-chloro-N-{2-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-isoindol-1-ylidene}acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-chloro-N-{2-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-isoindol-1-ylidene}acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloro group and isoindoline moiety may interact with enzymes or receptors, modulating their activity and leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-3-((3-(trifluoromethyl)phenyl)amino)naphthalene-1,4-dione
  • 2-chloro-5-nitro-3-(trifluoromethyl)pyridine
  • N-[2-chloro-4-(trifluoromethyl)phenyl]-D-valine (RS)-cyano (3-phenoxyphenyl)methyl ester

Uniqueness

2-chloro-N-{2-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-isoindol-1-ylidene}acetamide is unique due to its combination of a trifluoromethyl group, a chloro group, and an isoindoline moiety. This combination imparts distinct physicochemical properties, such as enhanced lipophilicity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H12ClF3N2O

Molecular Weight

352.7 g/mol

IUPAC Name

2-chloro-N-[2-[3-(trifluoromethyl)phenyl]-3H-isoindol-1-ylidene]acetamide

InChI

InChI=1S/C17H12ClF3N2O/c18-9-15(24)22-16-14-7-2-1-4-11(14)10-23(16)13-6-3-5-12(8-13)17(19,20)21/h1-8H,9-10H2

InChI Key

MOWUIEGIHKBFBV-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(=NC(=O)CCl)N1C3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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